molecular formula C21H29N3O5 B6066408 2-(2-methoxyphenoxy)-N-[[1-[2-(2-oxopyrrolidin-1-yl)acetyl]piperidin-3-yl]methyl]acetamide

2-(2-methoxyphenoxy)-N-[[1-[2-(2-oxopyrrolidin-1-yl)acetyl]piperidin-3-yl]methyl]acetamide

Cat. No.: B6066408
M. Wt: 403.5 g/mol
InChI Key: SBDCXDWXTMMYNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-methoxyphenoxy)-N-[[1-[2-(2-oxopyrrolidin-1-yl)acetyl]piperidin-3-yl]methyl]acetamide is a complex organic compound with a unique structure that includes a methoxyphenoxy group, a pyrrolidinone ring, and a piperidine moiety

Preparation Methods

The synthesis of 2-(2-methoxyphenoxy)-N-[[1-[2-(2-oxopyrrolidin-1-yl)acetyl]piperidin-3-yl]methyl]acetamide typically involves multiple stepsCommon reaction conditions include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield .

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding phenol derivative.

    Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form a hydroxyl group.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .

Scientific Research Applications

2-(2-methoxyphenoxy)-N-[[1-[2-(2-oxopyrrolidin-1-yl)acetyl]piperidin-3-yl]methyl]acetamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: It can be used to study the interactions between small molecules and biological macromolecules.

Mechanism of Action

The mechanism of action of 2-(2-methoxyphenoxy)-N-[[1-[2-(2-oxopyrrolidin-1-yl)acetyl]piperidin-3-yl]methyl]acetamide involves its interaction with specific molecular targets. The methoxyphenoxy group can interact with hydrophobic pockets in proteins, while the pyrrolidinone and piperidine groups can form hydrogen bonds and electrostatic interactions with amino acid residues. These interactions can modulate the activity of the target proteins and influence various biological pathways .

Comparison with Similar Compounds

Similar compounds include:

2-(2-methoxyphenoxy)-N-[[1-[2-(2-oxopyrrolidin-1-yl)acetyl]piperidin-3-yl]methyl]acetamide is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets.

Properties

IUPAC Name

2-(2-methoxyphenoxy)-N-[[1-[2-(2-oxopyrrolidin-1-yl)acetyl]piperidin-3-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29N3O5/c1-28-17-7-2-3-8-18(17)29-15-19(25)22-12-16-6-4-10-23(13-16)21(27)14-24-11-5-9-20(24)26/h2-3,7-8,16H,4-6,9-15H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBDCXDWXTMMYNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1OCC(=O)NCC2CCCN(C2)C(=O)CN3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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